4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
CAS No.:
Cat. No.: VC21412194
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 4-methyl-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C18H21N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20) |
| Standard InChI Key | MQWMBWVDNCWEFV-UHFFFAOYSA-N |
| SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)C)O |
Introduction
4-Methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and antifungal activities. The compound's structure integrates a benzimidazole moiety, an aminomethyl linker, and a phenolic group, which collectively contribute to its potential biological activity.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.36 g/mol |
| Functional Groups | Phenol, Amino, Benzimidazole |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO) |
| Structural Highlights | Aromaticity, hydrogen bonding potential |
Synthesis
The synthesis of 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves:
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Formation of Benzimidazole Core: Reacting o-phenylenediamine with carboxylic acids or derivatives under acidic conditions.
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Alkylation: Introducing the propyl group at the nitrogen atom of the benzimidazole ring.
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Coupling with Phenol: Using aminomethylation reactions to link the benzimidazole core with a methyl-substituted phenol.
These steps are often optimized for yield and purity using catalysts and controlled reaction conditions.
Antimicrobial Potential
Benzimidazole derivatives are known for their antimicrobial properties due to their ability to interfere with microbial DNA synthesis and enzyme activity. The phenolic group in this compound may enhance its antimicrobial action by disrupting microbial membranes.
Anticancer Activity
The compound's structural similarity to other bioactive benzimidazoles suggests potential anticancer properties. Benzimidazoles can inhibit enzymes like dihydrofolate reductase (DHFR), critical for DNA replication in cancer cells.
Analytical Characterization
To confirm its structure and purity, the compound is typically analyzed using:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide detailed insights into hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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Elemental Analysis:
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Confirms the empirical formula by quantifying carbon, hydrogen, nitrogen, and oxygen content.
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Drug Development
This compound could serve as a lead molecule for designing drugs targeting microbial infections or cancer due to its structural features conducive to biological activity.
Molecular Docking Studies
Computational studies can predict binding affinity with biological targets like enzymes or receptors, aiding in rational drug design.
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